molecular formula C17H17NO6 B1198608 Safapryn CAS No. 51900-85-7

Safapryn

Cat. No. B1198608
Key on ui cas rn: 51900-85-7
M. Wt: 331.32 g/mol
InChI Key: ZDPCIXZONVNODH-UHFFFAOYSA-N
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Patent
US06821531B2

Procedure details

320 mg of acetaminophen or aspirin (USP Powder, CAS-50-78-2), 175 mg of microfibrillated/powdered cellulose or microcrystalline cellulose (Avicel PH-102), and 5 mg of magnesium stearate were homogenously mixed and then compressed on a Carver Press using a 10-mm die and punches and a pressure of 4000 lbs and a dwell time of 1 min. The hardness and disintegration times of tablets are presented in Table 3.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
175 mg
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
magnesium stearate
Quantity
5 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1)=[O:3].[CH3:12][C:13]([O:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=1[C:22]([OH:24])=[O:23])=[O:14].C([O-])(=O)CCCCCCCCCCCCCCCCC.[Mg+2].C([O-])(=O)CCCCCCCCCCCCCCCCC>>[CH3:1][C:2]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)=[O:3].[CH3:12][C:13]([O:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=1[C:22]([OH:24])=[O:23])=[O:14] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
320 mg
Type
reactant
Smiles
CC(=O)NC=1C=CC(=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC=1C=CC=CC1C(=O)O
Name
cellulose
Quantity
175 mg
Type
reactant
Smiles
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
magnesium stearate
Quantity
5 mg
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a dwell time of 1 min
Duration
1 min

Outcomes

Product
Name
Type
Smiles
CC(=O)NC=1C=CC(=CC1)O.CC(=O)OC=1C=CC=CC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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